molecular formula C25H30N4OS B2737069 N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216751-32-4

N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2737069
CAS RN: 1216751-32-4
M. Wt: 434.6
InChI Key: URELLOJXQFWUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H30N4OS and its molecular weight is 434.6. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methylene Group Modifications and Insecticidal Activity

Research on modifications at the methylene group of certain acetamides has led to derivatives with retained efficacy as broad-spectrum insecticides. This suggests that structural modifications on molecules similar to the one could explore insecticidal potentials or contribute to the development of new agrochemicals (Samaritoni et al., 1999).

Pharmacological Receptor Agonists

Studies involving the synthesis of triazaspiro[4.5]decane derivatives have identified compounds with high affinity for human receptors, indicating potential for therapeutic applications. This could imply that related compounds might be explored for their pharmacological relevance, particularly in receptor-targeted drug discovery (Röver et al., 2000).

Heterocyclic Synthesis via Cycloaddition Reactions

The synthesis of heterocycles through cycloaddition reactions, involving precursors with acetamide functionalities, highlights a methodological interest in generating diverse molecular scaffolds. This could point to synthetic strategies relevant to the compound for generating novel heterocyclic compounds with potential biological activity (Hunnur et al., 2005).

Anticancer Activity of Thiazolopyrimidine and Thiadiazole Derivatives

Research into thiazolopyrimidine and thiadiazole derivatives, especially those involving azaspiro decane frameworks, has shown moderate to high inhibition activities against various cancer cell lines. This suggests the potential for compounds with similar structures to be investigated for anticancer properties (Flefel et al., 2017).

Cascade Reactions for Heterocycles

The use of thioureido-acetamides in one-pot cascade reactions for synthesizing heterocycles emphasizes the versatility of acetamide derivatives in organic synthesis. This could imply potential research directions in utilizing similar compounds for efficient synthesis of complex heterocyclic structures (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-17-5-7-20(8-6-17)23-24(28-25(27-23)9-11-29(4)12-10-25)31-16-22(30)26-21-14-18(2)13-19(3)15-21/h5-8,13-15H,9-12,16H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URELLOJXQFWUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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